NG-497

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

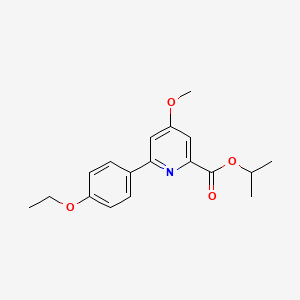

C18H21NO4 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

propan-2-yl 6-(4-ethoxyphenyl)-4-methoxypyridine-2-carboxylate |

InChI |

InChI=1S/C18H21NO4/c1-5-22-14-8-6-13(7-9-14)16-10-15(21-4)11-17(19-16)18(20)23-12(2)3/h6-12H,5H2,1-4H3 |

InChI Key |

VYEIBLWRGBQRPI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=CC(=C2)OC)C(=O)OC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of NG-497 in Adipocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG-497 has emerged as a first-in-class small-molecule inhibitor of human Adipose Triglyceride Lipase (ATGL), a critical enzyme in the regulation of lipid metabolism.[1][2][3] Chronically elevated levels of circulating fatty acids are linked to lipotoxicity, which can lead to insulin resistance, steatohepatitis, and heart disease.[1][2] By targeting ATGL, this compound offers a promising therapeutic strategy for mitigating these conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound in adipocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Mechanism of Action: Competitive and Reversible Inhibition of ATGL

This compound functions as a selective, reversible, and competitive inhibitor of human and non-human primate ATGL.[1][2][4] It specifically targets the patatin-like phospholipase domain of ATGL, binding within a hydrophobic cavity near the enzyme's active site.[1][2][4] This binding event increases the apparent Michaelis constant (Km) of the enzyme without affecting the maximum velocity (Vmax), a hallmark of competitive inhibition.[4] The inhibition is reversible, with adipocytes regaining a significant portion of their lipolytic activity after the removal of this compound, suggesting cellular metabolization of the inhibitor.[1][4]

The selectivity of this compound is a key feature, as it does not significantly affect other structurally and functionally related lipid hydrolases.[1][2] This specificity is crucial for minimizing off-target effects. The efficacy and species selectivity of this compound are determined by three specific amino acid residues within the hydrophobic binding cavity of ATGL.[1][2]

Impact on Adipocyte Lipolysis

In human adipocytes, this compound effectively abolishes hormone-stimulated lipolysis in a dose-dependent manner.[1][2] Lipolysis is the process by which stored triacylglycerols (TAGs) are broken down to release fatty acids (FAs) and glycerol. ATGL catalyzes the initial and rate-limiting step of this process: the hydrolysis of TAGs to diacylglycerols (DAGs). By inhibiting ATGL, this compound prevents this first step, leading to a significant reduction in the release of both fatty acids and glycerol from adipocytes.[1][5]

Studies have shown that at concentrations of 10 µM or higher, this compound can almost completely abolish lipolysis.[1][4] This is in contrast to the inhibition of Hormone-Sensitive Lipase (HSL), the enzyme responsible for the subsequent breakdown of DAGs, which only reduces fatty acid release by a maximum of 70%.[1][4] The remaining HSL-independent fatty acid release can be effectively inhibited by this compound.[1][4] Furthermore, while HSL inhibition leads to an accumulation of DAGs, the combined inhibition of HSL and ATGL with this compound prevents this accumulation.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and properties of this compound.

| Parameter | Cell Type/System | Value | Reference |

| IC₅₀ (Fatty Acid Release) | Human SGBS Adipocytes | 1.5 µM | [5] |

| IC₅₀ (Glycerol Release) | Human SGBS Adipocytes | 1.5 µM | [5] |

| IC₅₀ (HSL-Independent FA Release) | Human SGBS Adipocytes | 0.5 µM | [1][4] |

| Ki (Inhibition Constant) | Recombinant Human ATGL | 0.5 µM | [4] |

| Property | Condition | Result | Reference |

| Cytotoxicity | HepG2 Cells | No toxic effects up to 100 µM | [1] |

| Stability in Human Serum | 3 hours at 37°C | No degradation | [1] |

| Half-life in Cells | HepG2 Cells | 46 minutes | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound in adipocytes.

Isoproterenol-Stimulated Lipolysis Assay in SGBS Adipocytes

-

Cell Culture: Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes are differentiated into mature adipocytes.

-

Inhibitor Pre-incubation: Differentiated SGBS adipocytes are pre-incubated with varying concentrations of this compound for 1 hour.

-

Lipolysis Stimulation: Lipolysis is stimulated by the addition of 1 µM isoproterenol.

-

Quantification of Fatty Acid and Glycerol Release: After 1 hour of stimulation, the cell culture medium is collected. The concentrations of released fatty acids and glycerol are determined using commercial kits.

-

Data Analysis: Dose-response curves are generated to calculate the IC₅₀ values.

Forskolin-Stimulated Lipolysis in Primary Human Adipocytes

-

Cell Culture and Labeling: Primary human adipocytes are pre-labeled with 1 µCi of [9,10-³H] oleic acid per well for 12 hours to allow for its incorporation into cellular lipids.

-

Inhibitor Treatment: Cells are treated with or without 40 µM this compound.

-

Lipolysis Stimulation: Basal and forskolin (5 µM)-stimulated lipolysis is assessed over a 2-hour period.

-

Quantification of Radioactivity Release: The release of radioactivity into the medium is measured via liquid scintillation counting.

-

Fatty Acid Release Calculation: Fatty acid concentrations in the conditioned media are determined using a commercial kit to calculate total fatty acid release.

Analysis of Diacylglycerol (DAG) Accumulation

-

Cell Treatment: Differentiated SGBS adipocytes are incubated for 1 hour with an HSL inhibitor (25 µM), this compound (40 µM), or a combination of both.

-

Lipid Extraction: Cellular lipids are extracted from the adipocytes.

-

Thin-Layer Chromatography (TLC): The extracted lipids are separated by thin-layer chromatography to resolve different lipid species.

-

Analysis: The accumulation of DAG is visualized and quantified.

This compound Stability Assays

-

Serum Stability: this compound is incubated in human serum at 37°C for 0 and 3 hours. The remaining concentration of this compound is determined by ultrahigh-performance liquid chromatography–mass spectrometry (UHPLC-MS).

-

Cellular Stability: HepG2 cells are treated with 40 µM this compound for 1 hour. The inhibitor is then removed, and the cells are incubated in fresh medium. The concentration of this compound remaining in the well is measured at different time points using UHPLC-MS to determine its cellular half-life.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows related to the mechanism of action of this compound.

Caption: Signaling pathway of lipolysis in adipocytes and the inhibitory action of this compound on ATGL.

References

- 1. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

NG-497: A Technical Overview of its Discovery, Mechanism, and Preclinical Characterization

Abstract

NG-497 is a pioneering, selective small-molecule inhibitor of human Adipose Triglyceride Lipase (ATGL), a critical enzyme in the mobilization of fatty acids from triglyceride stores.[1][2] This document provides a comprehensive technical guide on the discovery, history, and preclinical characterization of this compound. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows. This information is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and History

This compound was developed and characterized as the first small-molecule inhibitor of human ATGL.[1][2] Its development, reported in 2022, stemmed from the screening of compounds synthesized during the creation of another lipase inhibitor.[3] The identification of this compound marked a significant advancement in the study of lipid metabolism and its role in various pathologies, as ATGL is considered a promising therapeutic target for lipotoxicity-driven disorders such as insulin resistance, steatohepatitis, and heart disease.[1][2]

The research leading to this compound's discovery was a collaborative effort primarily based at the Institute of Molecular Biosciences and the Institute of Organic Chemistry at the University of Graz, Austria.[2] The compound was identified through a screening process that utilized cell lysates from Expi293 cells overexpressing ATGL and radiolabeled triolein as a substrate.[3] This screening identified a biphenylester compound as a viable starting point for the development of a more potent inhibitor, ultimately leading to the creation of this compound.[3]

Mechanism of Action

This compound functions as a selective inhibitor of human and nonhuman primate ATGL.[1][2] It specifically targets the enzymatically active patatin-like domain of the human ATGL enzyme.[4][5] The mechanism of inhibition involves the binding of this compound within a hydrophobic cavity located near the active site of ATGL.[1][2][6] The efficacy and species selectivity of this compound are determined by three specific amino acid residues within this binding pocket, providing a molecular basis for its selective action.[1][7][6] By occupying this cavity, this compound prevents the catalytic breakdown of triglycerides into diacylglycerols and fatty acids, thereby inhibiting lipolysis.[8]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Cell/System | Conditions | Source |

| IC50 (FA release) | 1.5 µM | Human SGBS adipocytes | Isoproterenol-stimulated | [3][4][7] |

| IC50 (Glycerol release) | 1.5 µM | Human SGBS adipocytes | Isoproterenol-stimulated | [3][4][7] |

| IC50 (HSL-independent FA release) | 0.5 µM | Human SGBS adipocytes | Combined with HSL inhibitor | [3][7] |

| IC50 (Initial biphenylester compound) | 35 µM | Cell lysates overexpressing ATGL | In vitro assay | [3] |

| Species | ATGL Inhibition at 50 µM this compound | Source |

| Human | High | [1][2][3][7] |

| Rhesus Monkey | High | [3][7] |

| Mouse | < 20% | [3][7] |

| Rat | < 20% | [3][7] |

| Goat | < 20% | [3][7] |

| Pig | < 20% | [3][7] |

| Dog | < 20% | [3][7] |

| Marmoset | < 20% | [3][7] |

Experimental Protocols

In Vitro ATGL Inhibition Assay

The initial screening for human ATGL inhibitors was performed using cell lysates from Expi293 cells overexpressing ATGL as the enzyme source.[3] Radiolabeled triolein was used as the substrate to measure the enzymatic activity.[3] The assays were conducted in the presence of purified CGI-58, a known co-activator of ATGL.[3] The inhibitory activity of the compounds was determined by measuring the reduction in the release of radiolabeled fatty acids.[3]

Cellular Lipolysis Assay in Human Adipocytes

To assess the cellular efficacy of this compound, lipolysis was measured in human Simpson-Golabi-Behmel syndrome (SGBS) adipocytes.[3][4][7] The cells were preincubated with varying concentrations of this compound for one hour.[3][4][7] Subsequently, lipolysis was stimulated with 1 µM isoproterenol.[3][4][7] The release of fatty acids and glycerol into the medium was quantified after one hour using commercial kits to determine the dose-dependent inhibition by this compound.[3][4][7]

Species Selectivity Assay

The species selectivity of this compound was evaluated by testing its effect on ATGL orthologues from various species, including mouse, rat, goat, pig, dog, and marmoset.[3][7] The triacylglycerol hydrolase activity of these orthologues was measured in the presence of 50 µM this compound.[3][7] A reduction in activity of less than 20% was considered as no substantial effect.[3][7]

Visualizations

Signaling Pathway of Lipolysis Inhibition by this compound

Caption: this compound inhibits the ATGL-mediated breakdown of triglycerides.

Experimental Workflow for Cellular Lipolysis Assay

Caption: Protocol for measuring this compound's effect on adipocyte lipolysis.

Logical Relationship of this compound's Selectivity

Caption: this compound selectively inhibits human and primate ATGL.

Applications in Research

Since its initial description, this compound has been utilized as a research tool to investigate the acute roles of ATGL in various physiological and pathological processes. For instance, it has been employed to study the impact of acute ATGL inhibition on insulin and glucagon secretion from human pancreatic islets.[6][9][10][11][12] These studies have revealed that acute inhibition of ATGL can dysregulate hormone secretion, highlighting the enzyme's role in pancreatic function.[6][9][10][11][12] Furthermore, this compound has been used in cancer research, specifically to investigate the therapeutic potential of targeting ATGL in advanced prostate cancer, where it was shown to synergize with other inhibitors to induce cancer cell death.[13]

Conclusion

This compound represents a significant milestone in the development of selective inhibitors for key enzymes in lipid metabolism. Its well-characterized mechanism of action, species selectivity, and demonstrated utility in preclinical research make it an invaluable tool for dissecting the complex roles of ATGL in health and disease. Further investigations utilizing this compound are poised to provide deeper insights into the therapeutic potential of targeting lipolysis in a range of metabolic and oncologic disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Acute Inhibition of Adipose Triglyceride Lipase by NG497 Dysregulates Insulin and Glucagon Secretion From Human Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Acute Inhibition of Adipose Triglyceride Lipase by NG497 Dysregulates Insulin and Glucagon Secretion From Human Islets | Semantic Scholar [semanticscholar.org]

- 12. biorxiv.org [biorxiv.org]

- 13. aacrjournals.org [aacrjournals.org]

NG-497: A Selective Human Adipose Triglyceride Lipase (ATGL) Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Adipose triglyceride lipase (ATGL), encoded by the PNPLA2 gene, is the rate-limiting enzyme in the hydrolysis of triacylglycerols (TAGs) stored in cellular lipid droplets.[1][2] It catalyzes the initial step of lipolysis, breaking down TAGs into diacylglycerols (DAGs) and free fatty acids.[1][3] The dysregulation of ATGL activity is associated with various metabolic disorders, including insulin resistance, steatohepatitis, and heart disease, making it a promising therapeutic target.[4][5] NG-497 has emerged as the first potent and selective small-molecule inhibitor of human ATGL, offering a valuable tool for studying the physiological and pathophysiological roles of this crucial enzyme.[4][6] This document provides a comprehensive technical overview of this compound, including its biochemical properties, experimental protocols for its use, and its effects on cellular metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 | 1 µM | Human | Cell lysates of Expi293 cells overexpressing ATGL with radiolabeled triolein as substrate. | [7] |

| IC50 | 0.5 µM | Human | Inhibition of HSL-independent fatty acid release in SGBS adipocytes. | [4] |

| Ki | Not explicitly stated, but kinetic analysis performed | Human | Varying substrate concentrations in the absence and presence of this compound (0.5 µM). | [4][8] |

Table 2: Cellular Activity of this compound

| Parameter | Value | Cell Line/Type | Assay Conditions | Reference |

| IC50 (Fatty Acid Release) | 1.5 µM | Human SGBS adipocytes | Isoproterenol-stimulated lipolysis. | [4][7][8][9] |

| IC50 (Glycerol Release) | 1.5 µM | Human SGBS adipocytes | Isoproterenol-stimulated lipolysis. | [4][7][8][9] |

| Effective Concentration | ≥10 µM | Human SGBS adipocytes | Almost complete abolishment of lipolysis. | [4][8][9] |

| Effective Concentration | 40 µM | Primary human adipocytes | Almost complete blockage of forskolin-stimulated lipolysis. | [10] |

Table 3: Selectivity Profile of this compound

| Lipase/Enzyme | Inhibition | Concentration | Species | Reference |

| PNPLA1 | No significant inhibition | 100 µM | Human | [7] |

| PNPLA3 | No significant inhibition | 100 µM | Human | [7] |

| PNPLA4 | No significant inhibition | 100 µM | Human | [7] |

| PNPLA5 | No significant inhibition | 100 µM | Human | [7] |

| Hormone-Sensitive Lipase (HSL) | No significant inhibition | Not specified | Human | [10] |

| Pancreatic Lipase | No significant inhibition | Not specified | Human | [10] |

| Lipoprotein Lipase (LPL) | No significant inhibition | Not specified | Human | [10] |

| Hepatic Lipase (HL) | No significant inhibition | Not specified | Human | [10] |

| CES2 | No significant inhibition | Not specified | Human | [4] |

| DDHD2 | No significant inhibition | Not specified | Human | [4] |

Table 4: Species Selectivity of this compound

| Species | ATGL Inhibition at 50 µM | Reference |

| Human | Active | [4][7][8][9] |

| Rhesus Monkey | Active | [4][7][8][9] |

| Mouse | Inactive | [4][7][8] |

| Rat | < 20% | [4][7][8] |

| Dog | < 20% | [4][7][8] |

| Marmoset | < 20% | [4][7][8] |

| Goat | Inactive | [4][7][8] |

| Pig | Inactive | [4][7][8] |

Signaling Pathways and Experimental Workflows

ATGL-Mediated Lipolysis Signaling Pathway

Adipose Triglyceride Lipase (ATGL) is a key regulator of intracellular lipolysis. Its activity is tightly controlled by various signaling pathways. The diagram below illustrates the central role of ATGL in the breakdown of triglycerides and its regulation.

References

- 1. Adipose Triglyceride Lipase Regulation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Adipose triglyceride lipase - Wikipedia [en.wikipedia.org]

- 4. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

The Role of NG-497 in Elucidating Lipid Droplet Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid droplets are dynamic organelles essential for cellular energy homeostasis, lipid storage, and signaling. Their metabolism, particularly the process of lipolysis, is intricately regulated and its dysregulation is implicated in numerous metabolic diseases. Adipose Triglyceride Lipase (ATGL) is the rate-limiting enzyme for the initial step of triacylglycerol (TAG) hydrolysis. Understanding the precise role of ATGL in various cellular contexts has been significantly advanced by the development of specific pharmacological inhibitors. This technical guide focuses on NG-497, a potent and selective small-molecule inhibitor of human ATGL. We will delve into its mechanism of action, provide a compilation of its effects on lipid droplet metabolism, detail experimental protocols for its use, and visualize the key signaling pathways and experimental workflows involved. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate the multifaceted role of ATGL in lipid metabolism and associated pathologies.

Introduction to this compound

This compound is a groundbreaking pharmacological tool for the study of lipid droplet metabolism. It is the first small-molecule inhibitor that is highly specific for human and non-human primate ATGL.[1][2] Its selectivity is a key advantage, as it does not significantly inhibit other lipases such as hormone-sensitive lipase (HSL), pancreatic lipase, or lipoprotein lipase, allowing for the specific interrogation of ATGL function.[1] this compound acts as a reversible and competitive inhibitor, binding to a hydrophobic cavity near the active site of ATGL.[1][2] This specific mode of action has made this compound an invaluable asset in dissecting the acute roles of ATGL-mediated lipolysis in various cell types and tissues.

Quantitative Effects of this compound on Lipid Metabolism

The inhibitory effects of this compound on lipolysis have been quantified in several studies. The data presented below summarizes the key findings on its potency and impact on lipid droplet dynamics.

Table 1: Inhibitory Potency of this compound on Lipolysis

| Cell Type/System | Lipolysis Stimulant | Measured Endpoint | IC50 Value | Reference |

| Human SGBS Adipocytes | Isoproterenol (1 μM) | Fatty Acid Release | 1.5 μM | [2] |

| Human SGBS Adipocytes | Isoproterenol (1 μM) | Glycerol Release | 1.5 μM | [2] |

| Human SGBS Adipocytes (HSL inhibited) | Isoproterenol (1 μM) | Fatty Acid Release | 0.5 μM | [3] |

Table 2: Effects of this compound on Lipid Droplet Morphology

| Cell Type | Treatment Conditions | Observed Effect on Lipid Droplets | Reference |

| Human β-cells | Overnight incubation with this compound in glucose-sufficient culture | Notable increases in lipid droplet size and number.[4][5] | [4][5] |

| Human α-cells | Overnight incubation with this compound in fasting-simulated conditions | More prominent accumulation of lipid droplets compared to glucose-sufficient conditions.[4][5] | [4][5] |

| Human Islets | Overnight incubation with this compound | Statistically significant increases in the size and number of lipid droplets.[6] | [6] |

Signaling Pathways and Experimental Workflows

The utility of this compound is best understood in the context of the signaling pathways it perturbs and the experimental designs it enables.

Beta-Adrenergic Stimulation of Lipolysis

A common experimental paradigm to study lipolysis involves the stimulation of the β-adrenergic signaling pathway. This compound is used in this context to pinpoint the specific contribution of ATGL to the overall lipolytic response.

Caption: β-adrenergic signaling pathway leading to lipolysis and the point of inhibition by this compound.

Experimental Workflow for Studying Lipolysis Inhibition

A typical experiment to assess the effect of this compound on stimulated lipolysis follows a structured workflow.

Caption: A generalized experimental workflow for investigating the inhibitory effect of this compound on lipolysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments utilizing this compound.

Measurement of Fatty Acid and Glycerol Release

This protocol is adapted for a 96-well plate format and is based on commonly used commercial assay kits.

Materials:

-

Differentiated adipocytes (e.g., SGBS) or other relevant cell types

-

Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA, pH 7.4

-

This compound stock solution (in DMSO)

-

Lipolysis stimulating agent (e.g., Isoproterenol)

-

Commercial fatty acid and glycerol assay kits

-

96-well plates

Procedure:

-

Cell Preparation: Plate and differentiate adipocytes in a 96-well plate to confluence.

-

Pre-incubation with this compound:

-

Wash cells gently with pre-warmed KRBH buffer.

-

Add KRBH buffer containing either vehicle (DMSO) or the desired concentrations of this compound.

-

Pre-incubate for 1 hour at 37°C.[3]

-

-

Stimulation of Lipolysis:

-

To the appropriate wells, add the lipolysis stimulating agent (e.g., 1 μM Isoproterenol).

-

Incubate for 1-3 hours at 37°C.[3]

-

-

Sample Collection:

-

Carefully collect the conditioned media from each well for analysis.

-

-

Quantification:

-

Determine the concentration of free fatty acids and glycerol in the collected media using commercial colorimetric or fluorometric assay kits, following the manufacturer's instructions.

-

Normalize the results to total protein content or cell number.

-

Lipid Droplet Staining and Imaging

This protocol describes the staining of lipid droplets with BODIPY 493/503 for visualization by fluorescence microscopy.

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

Lipid loading solution (e.g., oleic acid complexed to BSA) - optional

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

BODIPY 493/503 stock solution (1 mg/mL in DMSO)

-

Mounting medium with DAPI

Procedure:

-

Cell Culture and Treatment:

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare a 1 µg/mL working solution of BODIPY 493/503 in PBS.

-

Incubate the fixed cells with the BODIPY working solution for 15-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a fluorescence or confocal microscope with appropriate filter sets for DAPI and BODIPY 493/503.

-

Analyze the images to quantify lipid droplet number, size, and total area per cell using image analysis software.

-

Conclusion

This compound has emerged as an indispensable tool for the precise study of ATGL's role in lipid droplet metabolism. Its high selectivity and well-characterized inhibitory properties enable researchers to dissect the acute effects of ATGL inhibition in a variety of cellular and physiological contexts. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for scientists to design and execute rigorous experiments aimed at further unraveling the complexities of lipid metabolism and its role in health and disease. The continued application of this compound will undoubtedly lead to new insights into the therapeutic potential of targeting ATGL in metabolic disorders.

References

- 1. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acute Inhibition of Adipose Triglyceride Lipase by NG497 Dysregulates Insulin and Glucagon Secretion from Human Islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute Inhibition of Adipose Triglyceride Lipase by NG497 Dysregulates Insulin and Glucagon Secretion From Human Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

The Core of Lipolysis Inhibition: A Technical Guide to NG-497

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research surrounding NG-497, a selective small-molecule inhibitor of Adipose Triglyceride Lipase (ATGL). The document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Introduction to this compound and Lipolysis

Lipolysis is the metabolic process through which triglycerides stored in adipocytes are hydrolyzed into glycerol and free fatty acids. This process is critical for maintaining energy homeostasis. A key enzyme regulating the initial step of this cascade is Adipose Triglyceride Lipase (ATGL). Dysregulation of lipolysis is implicated in various metabolic disorders, including obesity and type 2 diabetes, making ATGL a significant therapeutic target.[1][2]

This compound has been identified as a potent and selective inhibitor of human ATGL.[1] It offers a valuable tool for studying the physiological and pathophysiological roles of ATGL-mediated lipolysis and presents a promising lead compound for the development of novel therapeutics for metabolic diseases.

Quantitative Data: Inhibitory Activity of this compound

| Parameter | Cell Line | Stimulant | Value | Reference |

| IC50 (Fatty Acid Release) | Human SGBS Adipocytes | Isoproterenol (1 µM) | 1.5 µM | |

| IC50 (Glycerol Release) | Human SGBS Adipocytes | Isoproterenol (1 µM) | 1.5 µM | |

| IC50 (HSL-independent FA release) | Human SGBS Adipocytes | HSL inhibitor + Isoproterenol | 0.5 µM |

Table 1: Cellular Inhibitory Activity of this compound on Isoproterenol-Stimulated Lipolysis.

| Parameter | Enzyme | Substrate | Inhibition Type | Ki | Reference |

| Inhibition Constant (Ki) | Human ATGL | Triolein | Competitive, Reversible | 0.5 µM | [3] |

Table 2: Enzymatic Inhibition of Human ATGL by this compound.

Signaling Pathway of Lipolysis and this compound Inhibition

Lipolysis in adipocytes is primarily initiated by hormonal stimulation, such as through β-adrenergic receptors, which leads to the activation of a signaling cascade. This compound exerts its inhibitory effect by directly targeting ATGL.

Caption: Signaling pathway of hormone-stimulated lipolysis and the inhibitory action of this compound on ATGL.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on lipolysis.

Cell Culture and Differentiation of Human SGBS Adipocytes

The Simpson-Golabi-Behmel syndrome (SGBS) preadipocyte cell line is a widely used model for studying human adipocyte biology.

-

Preadipocyte Culture: Culture SGBS preadipocytes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 33 µM biotin, and 17 µM pantothenate.

-

Initiation of Differentiation: Once cells reach confluence, initiate differentiation by treating them with differentiation medium (DMEM/F12, 10% FBS, 25 nM dexamethasone, 500 µM 3-isobutyl-1-methylxanthine (IBMX), 2 µM rosiglitazone, and 10 µg/mL insulin) for four days.

-

Maturation: Replace the differentiation medium with adipogenic medium (DMEM/F12, 10% FBS, 10 µg/mL insulin) and culture for at least ten more days to allow for full differentiation into mature adipocytes, characterized by the accumulation of lipid droplets.

Isoproterenol-Stimulated Lipolysis Assay

This assay measures the release of fatty acids and glycerol from adipocytes following stimulation.

-

Pre-incubation: Differentiated SGBS adipocytes are washed with phosphate-buffered saline (PBS) and then pre-incubated in serum-free DMEM for 2 hours.

-

Inhibitor Treatment: The cells are then pre-incubated with various concentrations of this compound or vehicle (DMSO) for 1 hour in Krebs-Ringer-HEPES (KRH) buffer containing 2% fatty acid-free bovine serum albumin (BSA).

-

Stimulation: Lipolysis is stimulated by adding isoproterenol to a final concentration of 1 µM and incubating for 1-3 hours at 37°C.

-

Sample Collection: At the end of the incubation, the medium is collected for the quantification of fatty acid and glycerol release.

Quantification of Fatty Acid and Glycerol Release

Commercially available assay kits are typically used for the colorimetric or fluorometric quantification of non-esterified fatty acids (NEFA) and glycerol in the collected medium. Follow the manufacturer's instructions for the specific kit used.

General Principle for Glycerol Assay: Glycerol is enzymatically oxidized to generate a product that is quantified by measuring the change in absorbance or fluorescence.

General Principle for Fatty Acid Assay: Fatty acids are enzymatically converted to acyl-CoA, which is then oxidized to produce a colored or fluorescent product.

In Vitro Triglyceride Hydrolase Activity Assay

This assay directly measures the enzymatic activity of ATGL.

-

Enzyme Source: Cell lysates containing human ATGL are used as the enzyme source.

-

Substrate Preparation: A radiolabeled triglyceride substrate (e.g., [3H]triolein) is emulsified in a buffer containing phospholipids.

-

Reaction: The enzyme lysate is incubated with the substrate in the presence of varying concentrations of this compound or vehicle.

-

Termination and Extraction: The reaction is stopped, and the released radiolabeled fatty acids are extracted using an organic solvent.

-

Quantification: The amount of radioactivity in the fatty acid-containing phase is measured by liquid scintillation counting to determine the enzyme activity.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the inhibitory effect of a compound like this compound on lipolysis.

Caption: A standard experimental workflow for assessing the impact of this compound on adipocyte lipolysis.

Conclusion

This compound is a valuable research tool for dissecting the intricate role of ATGL in lipid metabolism. Its high selectivity and potent inhibitory activity against human ATGL make it a critical compound for both basic research and preclinical drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to investigate the therapeutic potential of ATGL inhibition in metabolic diseases.

References

The Impact of NG-497 on Fatty Acid Release: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NG-497, the first-in-class small-molecule inhibitor of human Adipose Triglyceride Lipase (ATGL). This compound presents a significant development in the study of lipid metabolism and holds potential for therapeutic applications in diseases associated with elevated circulating fatty acids, such as insulin resistance, steatohepatitis, and heart disease. This document outlines the core mechanism of this compound, summarizes key quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of its mode of action and experimental application.

Core Mechanism of Action

This compound functions as a selective and reversible inhibitor of human and non-human primate ATGL. ATGL is the rate-limiting enzyme in the hydrolysis of triacylglycerols (TAGs) stored in lipid droplets, a process known as lipolysis. By inhibiting ATGL, this compound effectively blocks the release of fatty acids from adipose tissue.

The mechanism of inhibition is competitive, with this compound binding to a hydrophobic cavity near the active site of the ATGL enzyme. This targeted action prevents the breakdown of TAGs into diacylglycerols (DAGs) and subsequently fatty acids, leading to a significant reduction in fatty acid release.

Quantitative Data Summary

The inhibitory effects of this compound on fatty acid release have been quantified in various studies. The following tables summarize the key findings.

| Cell Type | Stimulant | Parameter | This compound IC50 | Maximum Inhibition | Reference |

| Human SGBS Adipocytes | Isoproterenol (1 µM) | Fatty Acid Release | 1.5 µM | Almost complete at ≥10 µM | |

| Human SGBS Adipocytes | Isoproterenol (1 µM) | Glycerol Release | 1.5 µM | - | |

| HSL-inhibited SGBS Adipocytes | - | HSL-independent Fatty Acid Release | 0.5 µM | - |

| Parameter | Value |

| Ki value | 0.5 µM |

| Inhibition Type | Reversible and competitive |

| Species Selectivity | Human and rhesus monkey ATGL |

| Cytotoxicity (HepG2 cells) | Not cytotoxic up to 100 µM |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe the key experimental protocols used to characterize the effects of this compound.

Inhibition of Lipolysis in Human Adipocytes

This protocol details the methodology for assessing the dose-dependent inhibition of stimulated lipolysis by this compound in human adipocytes.

-

Cell Culture: Simpson–Golabi–Behmel syndrome (SGBS) adipocytes are cultured and differentiated. Primary human adipocytes can also be used.

-

Pre-incubation: Differentiated adipocytes are pre-incubated with varying concentrations of this compound for 1 hour.

-

Stimulation of Lipolysis: Lipolysis is stimulated by adding 1 µM of isoproterenol to the culture medium.

-

Sample Collection: The supernatant is collected after 1 hour of stimulation.

-

Measurement of Fatty Acid and Glycerol Release: The concentrations of fatty acids and glycerol in the supernatant are determined using commercially available kits.

Analysis of HSL-Independent Fatty Acid Release

This protocol is designed to specifically measure the effect of this compound on fatty acid release that is independent of Hormone-Sensitive Lipase (HSL).

-

Cell Culture and Differentiation: As described above.

-

HSL Inhibition: Adipocytes are treated with an HSL inhibitor, such as Hi 76-0079 (HSLi), at a concentration sufficient for maximal HSL inhibition (e.g., 25 µM).

-

This compound Treatment: The HSL-inhibited cells are then treated with varying concentrations of this compound.

-

Sample Collection and Analysis: As described in the previous protocol.

Visualizing the Impact of this compound

Diagrams illustrating the signaling pathways and experimental workflows provide a clear and concise understanding of the scientific concepts.

Caption: Signaling pathway of lipolysis and the inhibitory action of this compound on ATGL.

Caption: Experimental workflow for assessing the effect of this compound on fatty acid release.

The Precision Targeting of Patatin-Like Domains by NG-497: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of NG-497, a selective small-molecule inhibitor of human Adipose Triglyceride Lipase (ATGL). Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative efficacy, and experimental protocols related to this compound's targeting of the patatin-like phospholipase domain of ATGL.

Executive Summary

This compound has emerged as a potent and selective inhibitor of human and non-human primate ATGL, a key enzyme in the lipolytic pathway responsible for the breakdown of triglycerides.[1][2] By competitively and reversibly binding to the patatin-like enzymatic domain of ATGL, this compound effectively blocks the release of fatty acids from adipose tissue.[1][3] This targeted action presents significant therapeutic potential for metabolic disorders characterized by elevated circulating fatty acids and lipotoxicity, such as insulin resistance and steatohepatitis.[1][2] This guide synthesizes the available data on this compound, offering a comprehensive resource for its application in research and drug development.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of human ATGL (also known as PNPLA2).[1] It directly targets the enzymatically active patatin-like domain, binding within a hydrophobic cavity near the active site.[1][3] This binding event prevents the substrate (triacylglycerol) from accessing the catalytic site, thereby inhibiting the hydrolysis of triglycerides into diacylglycerols and fatty acids. The inhibition is reversible, allowing for controlled modulation of lipolysis.[1][3]

The signaling pathway for ATGL-mediated lipolysis and its inhibition by this compound is illustrated below. Under hormonal stimulation (e.g., by catecholamines), Protein Kinase A (PKA) is activated, which in turn phosphorylates perilipin 1 (PLIN1) on the lipid droplet surface. This releases the co-activator Comparative Gene Identification-58 (CGI-58), which then binds to and activates ATGL. This compound directly interferes with the catalytic activity of the activated ATGL.

Quantitative Data Summary

The inhibitory activity and cellular efficacy of this compound have been quantified in various assays. The data is summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target/System | Value | Reference |

| IC₅₀ | Human ATGL | 1.0 µM | [4] |

| Kᵢ | Human ATGL | 0.5 µM | [1][3] |

| Mechanism | Human ATGL | Competitive, Reversible | [1][3] |

Table 2: Cellular Efficacy of this compound in Human SGBS Adipocytes

| Parameter | Assay | Value (IC₅₀) | Reference |

| Fatty Acid Release | Isoproterenol-stimulated | 1.5 µM | [1][3] |

| Glycerol Release | Isoproterenol-stimulated | 1.5 µM | [1][3] |

| HSL-independent Fatty Acid Release | Combined with HSL inhibitor | 0.5 µM | [3] |

Table 3: Species and Isoform Selectivity of this compound

| Target | Species/Isoform | Activity | Concentration Tested | Reference |

| ATGL | Human, Rhesus Monkey | Active Inhibition | - | [1][3] |

| ATGL | Mouse, Rat, Goat, Pig, Dog, Marmoset | <20% Inhibition | 50 µM | [1][3] |

| PNPLA3 | Human | No Inhibition | - | [1][3] |

| PNPLA4 | Human | No Inhibition | - | [1][3] |

| PNPLA1 | Human | Not Affected | - | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

ATGL Activity Assay

This protocol outlines the determination of ATGL's triacylglycerol hydrolase activity using a radiolabeled substrate.

Workflow Diagram:

Methodology:

-

Enzyme Source: Cell lysates from Expi293 cells overexpressing human ATGL are used as the source of enzymatic activity.[1]

-

Substrate Preparation: A radiolabeled triolein substrate is prepared.

-

Reaction Mixture: The cell lysate is incubated with the radiolabeled substrate in the presence of varying concentrations of this compound or DMSO (as a vehicle control). The reaction is typically carried out in the presence of purified CGI-58 to ensure maximal ATGL activation.[1]

-

Incubation: The reaction is incubated for a defined period (e.g., 60 minutes) at 37°C.

-

Reaction Termination and Extraction: The reaction is stopped, and lipids are extracted using the Folch method (chloroform/methanol).

-

Quantification: The radioactivity of the extracted fatty acids is measured by liquid scintillation counting to determine the rate of hydrolysis.

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lipolysis Assay in Human SGBS Adipocytes

This protocol describes the measurement of fatty acid and glycerol release from cultured human adipocytes to assess the cellular efficacy of this compound.

Methodology:

-

Cell Culture: Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes are differentiated into mature adipocytes.

-

Pre-incubation: Differentiated SGBS adipocytes are pre-incubated with various concentrations of this compound for 1 hour.[1][3]

-

Stimulation: Lipolysis is stimulated by adding a β-adrenergic agonist, such as isoproterenol (e.g., 1 µM), to the culture medium.[1][3]

-

Incubation: The cells are incubated for 1 hour to allow for the release of fatty acids and glycerol into the medium.[1][3]

-

Sample Collection: The culture medium is collected.

-

Quantification: The concentrations of fatty acids and glycerol in the medium are determined using commercial enzymatic kits.[1][3]

-

Data Analysis: The dose-dependent inhibition of fatty acid and glycerol release is used to calculate IC₅₀ values.

Co-Immunoprecipitation of ATGL and G0S2

This protocol is used to investigate whether this compound interferes with the protein-protein interaction between ATGL and its endogenous inhibitor, G0S2.

Methodology:

-

Cell Culture and Transfection: HEK293T or similar cells are co-transfected with expression vectors for ATGL and a tagged version of G0S2 (e.g., FLAG-tagged).

-

Treatment: Cells are treated with this compound or a vehicle control.

-

Cell Lysis: Cells are lysed in a suitable buffer containing protease inhibitors.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against the tag on G0S2 (e.g., anti-FLAG antibody) coupled to protein A/G beads. This pulls down G0S2 and any interacting proteins.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of co-immunoprecipitated ATGL is detected by Western blotting using an anti-ATGL antibody.

-

Results: Studies have shown that this compound does not block the interaction between ATGL and G0S2, and may even increase G0S2 binding, suggesting a potential for synergistic inhibition.[1]

Conclusion

This compound is a highly selective and potent inhibitor of human ATGL that operates through a competitive and reversible mechanism. Its ability to effectively abolish lipolysis in human adipocytes underscores its value as both a research tool for studying lipid metabolism and as a promising therapeutic lead for metabolic diseases. The data and protocols presented in this guide provide a foundational resource for scientists and researchers working with this compound.

References

Preliminary Investigation of NG-497 in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronically elevated levels of circulating fatty acids are a key factor in the development of lipotoxicity-related metabolic disorders, including insulin resistance, steatohepatitis, and heart disease.[1][2] Adipose Triglyceride Lipase (ATGL) is a critical enzyme that regulates the release of fatty acids from white adipose tissue.[1][3] Its role in metabolic regulation has identified it as a promising therapeutic target.[1][3] This technical guide provides a comprehensive overview of the preliminary research on NG-497, a potent and selective small-molecule inhibitor of human ATGL. This compound offers a valuable tool for investigating the physiological and pathophysiological roles of ATGL-mediated lipolysis.

Mechanism of Action

This compound is a selective, reversible, and competitive inhibitor of human Adipose Triglyceride Lipase (ATGL).[4] It specifically targets the enzymatically active patatin-like domain of human ATGL.[5][6][7] The inhibitor binds within a hydrophobic cavity near the active site of the enzyme.[1][3][4][8] This binding increases the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax), which is characteristic of competitive inhibition.[4] Kinetic analysis has determined the inhibition constant (Ki) to be 0.5 μM.[4]

Interestingly, this compound does not interfere with the activation of ATGL by its co-activator CGI-58, nor does it block the protein-protein interaction between ATGL and its inhibitor, G0S2.[8] In fact, the presence of this compound appears to enhance the binding of G0S2 to ATGL, suggesting a potential synergistic inhibitory effect in cells expressing G0S2.[8]

Selectivity and Specificity

A key feature of this compound is its high selectivity for human and non-human primate ATGL.[1][8] It shows minimal to no inhibitory activity against ATGL orthologues from other species such as mouse, rat, goat, pig, dog, and marmoset.[4][8] This species selectivity is determined by three specific amino acid residues within the hydrophobic binding cavity.[1][3][4][8]

Furthermore, this compound does not significantly inhibit other related lipid hydrolases, including other members of the patatin-like phospholipase domain-containing (PNPLA) family (PNPLA1, PNPLA3, PNPLA4, PNPLA6, PNPLA7, PNPLA8, PNPLA9), hormone-sensitive lipase (HSL), carboxylesterase 2 (CES2), pancreatic lipase, lipoprotein lipase (LPL), and hepatic lipase (HL).[8] This high selectivity makes this compound a precise tool for studying the specific functions of human ATGL.

Effects on Cellular Metabolism

-

Inhibition of Lipolysis in Adipocytes: In human adipocytes, this compound demonstrates a dose-dependent and reversible inhibition of lipolysis.[4][8] It effectively abolishes the release of fatty acids and glycerol stimulated by isoproterenol.[4] When used in combination with an HSL inhibitor, this compound inhibits the remaining fatty acid release, confirming its distinct target.[4][8] A significant metabolic consequence of ATGL inhibition by this compound is the prevention of diacylglycerol (DAG) accumulation that is observed with HSL inhibition alone.[4][8]

-

Impact on Pancreatic Islets: Studies on human pancreatic islets have revealed that acute inhibition of ATGL by this compound affects hormone secretion. It leads to a mild reduction in glucose-stimulated insulin secretion, particularly in the first phase.[3][9] More significantly, it reduces glucagon secretion at low glucose concentrations, suggesting an important role for ATGL-mediated lipolysis in alpha-cell function.[3][9] Morphological analysis of pancreatic beta-cells treated with this compound shows a notable increase in the size and number of lipid droplets.[9][10]

-

Role in Cancer Metabolism: Recent research has highlighted the potential of targeting ATGL in advanced prostate cancer.[11] this compound has been shown to induce neutral lipid accumulation in human castration-resistant prostate cancer (CRPC) cells.[11] Furthermore, it acts synergistically with glycolytic inhibitors to induce cell death in these cancer cells, suggesting that targeting both lipid metabolism and glycolysis could be a promising therapeutic strategy.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Cell/System | Reference |

| Ki | 0.5 µM | Purified human ATGL | [4] |

| IC₅₀ | 1.5 µM | Isoproterenol-stimulated FA release in SGBS adipocytes | [4][8] |

| IC₅₀ | 1.5 µM | Isoproterenol-stimulated glycerol release in SGBS adipocytes | [4] |

| IC₅₀ | 0.5 µM | HSL-independent FA release in SGBS adipocytes (in the presence of HSL inhibitor) | [4][8] |

Table 2: Effect of this compound on Lipolysis in Human SGBS Adipocytes

| This compound Concentration | Inhibition of FA Release | Inhibition of Glycerol Release | Reference |

| ≥10 µM | Almost complete | Almost complete | [4][8] |

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the preliminary investigation of this compound. For complete, detailed protocols, please refer to the supplementary information of the cited publications.

Lipolysis Assay in Human Adipocytes (SGBS and Primary)

-

Cell Culture and Differentiation: Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes are cultured and differentiated into mature adipocytes. Primary human adipocytes are also used to more closely mimic the metabolic characteristics of human white adipose tissue.[8]

-

Pre-incubation: Differentiated adipocytes are pre-incubated with varying concentrations of this compound for 1 hour.[4][8]

-

Stimulation of Lipolysis: Lipolysis is stimulated by adding 1 µM isoproterenol to the culture medium.[4][8]

-

Measurement of Fatty Acid and Glycerol Release: After a 1-hour incubation period, the supernatant is collected. The concentrations of released free fatty acids (FA) and glycerol are determined using commercial kits.[4][8]

-

Data Analysis: The dose-dependent inhibition of FA and glycerol release is analyzed to determine the IC₅₀ values.

Enzyme Kinetics and Inhibition Assay

-

Enzyme Source: Semi-purified human ATGL is used for the kinetic analysis.[4]

-

Kinetic Analysis: The assay is performed by varying the substrate concentration in the absence and presence of this compound.[4]

-

Data Analysis: Non-linear regression analysis is used to determine the inhibition constant (Ki).[4] A Lineweaver-Burk plot is generated to determine the mode of inhibition (e.g., competitive, non-competitive).[4]

Untargeted Lipidomic Analysis in HepG2 Cells

-

Cell Culture and Treatment: Human hepatoma (HepG2) cells are treated with this compound or a vehicle control (DMSO).[4][8]

-

Lipid Extraction: Lipids are extracted from the treated cells.

-

Mass Spectrometry: The lipid extracts are analyzed using ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) to detect and quantify different lipid species.[4]

-

Multivariate Data Analysis: Orthogonal partial least squares discriminant analysis (OPLS-DA) is employed to identify inhibitor-mediated changes in the lipidome.[4]

Visualizations

Signaling Pathway Diagram

Caption: this compound competitively inhibits ATGL, blocking the initial step of lipolysis.

Experimental Workflow Diagram

Caption: Workflow for assessing the inhibitory effect of this compound on lipolysis.

References

- 1. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorbyt.com [biorbyt.com]

- 7. biocompare.com [biocompare.com]

- 8. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute Inhibition of Adipose Triglyceride Lipase by NG497 Dysregulates Insulin and Glucagon Secretion From Human Islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute Inhibition of Adipose Triglyceride Lipase by NG497 Dysregulates Insulin and Glucagon Secretion From Human Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Role of NG-497 in Insulin Secretion Studies

This technical guide provides a comprehensive overview of NG-497, a selective inhibitor of human adipose triglyceride lipase (ATGL), and its application in the study of insulin secretion. This document is intended for researchers, scientists, and professionals in drug development who are investigating the intricate mechanisms of insulin release and metabolic regulation.

Introduction to this compound and its Target: Adipose Triglyceride Lipase (ATGL)

This compound is a small-molecule inhibitor that selectively targets human and non-human primate ATGL, a key enzyme in the lipolytic pathway.[1][2][3] ATGL catalyzes the initial step in the breakdown of triglycerides stored in lipid droplets, releasing fatty acids that serve as crucial signaling molecules and energy substrates in various cells, including pancreatic beta cells.[1][4][5][6] In the context of insulin secretion, ATGL-mediated lipolysis is believed to provide fatty acid-derived signals that support the process of glucose-stimulated insulin secretion (GSIS).[4][5][7] Understanding the impact of ATGL inhibition by this compound is therefore critical for elucidating the role of lipid metabolism in beta cell function.

Mechanism of Action of this compound

This compound functions by binding to a hydrophobic cavity near the active site of ATGL, thereby inhibiting its enzymatic activity in a dose-dependent and reversible manner.[1][4] This inhibition leads to a reduction in the release of fatty acids from intracellular triglyceride stores. The selectivity of this compound for human ATGL over other related hydrolases makes it a valuable tool for specifically studying the physiological roles of ATGL.[1][2][3]

Effects of this compound on Pancreatic Beta Cells and Insulin Secretion

Studies utilizing this compound in human islets have revealed important insights into the acute role of ATGL-mediated lipolysis in insulin secretion.

Treatment of human pancreatic beta cells with this compound results in a notable increase in the size and number of intracellular lipid droplets.[1][4][5][7] This accumulation of lipid droplets is a direct consequence of the inhibition of triglyceride breakdown by ATGL.[8]

Caption: Mechanism of this compound action in pancreatic beta cells.

Acute exposure of human islets to this compound has been shown to mildly reduce glucose-stimulated insulin secretion (GSIS), with a more pronounced effect on the first phase of insulin release.[1][4][5][7][9] The impact of acute inhibition with this compound is reported to be less significant than the effects observed with chronic downregulation of ATGL, suggesting that long-term adaptations play a more dominant role in the regulation of insulin secretion by ATGL.[1][4][7]

| Parameter | Condition | Effect of this compound | Reference |

| Glucose-Stimulated Insulin Secretion (GSIS) | Acute Exposure | Mild reduction, particularly in the first phase | [1][4][7] |

| KCl-Stimulated Insulin Secretion | Acute Exposure | Variable effects, not consistently reduced | [7][10] |

| Lipid Droplet Size in Beta Cells | Overnight Incubation | Increased | [1][4][7] |

| Lipid Droplet Number in Beta Cells | Overnight Incubation | Increased | [1][4][7] |

Experimental Protocols

The following are generalized protocols based on methodologies cited in the research literature for studying the effects of this compound on insulin secretion from human islets.

-

Islet Source: Human islets are obtained from approved distribution programs.

-

Culture Conditions: Islets are cultured overnight upon arrival at 37°C in a 5% CO2 incubator to allow for recovery from shipping. Culture media can vary, but a common glucose concentration for maintaining beta cells is 11 mM.

-

This compound Treatment: For acute inhibition studies, islets are pre-incubated with this compound (e.g., 40 µM) or a vehicle control (DMSO) for a specified period (e.g., 30 minutes) before and during the secretion assay. For studies on lipid droplet accumulation, overnight incubation with this compound is common.[8][10]

-

Apparatus: A perifusion system is used to precisely control the delivery of different solutions to the islets and collect the effluent for hormone measurement.

-

Procedure:

-

Aliquots of human islets are placed in chambers of the perifusion system.

-

Islets are initially perifused with a Krebs-Ringer bicarbonate (KRB) buffer containing a basal glucose concentration (e.g., 2.8 mM) for a stabilization period (e.g., 48 minutes).

-

To stimulate insulin secretion, the perifusion buffer is switched to one containing a high glucose concentration (e.g., 16.7 mM).

-

For non-glucose-stimulated secretion, a depolarizing agent like KCl (e.g., 30 mM) in the presence of basal glucose can be used.

-

Fractions of the perifusate are collected at regular intervals.

-

The concentration of insulin in the collected fractions is determined using an appropriate immunoassay (e.g., ELISA).[8]

-

Caption: Workflow of a perifusion assay to measure insulin secretion.

-

Cell Preparation: Human islets are dispersed into single cells and plated on imaging-suitable surfaces.

-

Staining:

-

Lipid droplets are visualized using a neutral lipid stain such as BODIPY.

-

Beta cells are identified by immunostaining for insulin.

-

Nuclei are counterstained with DAPI.

-

-

Imaging: Confocal microscopy is used to acquire high-resolution images of the stained cells.

-

Analysis: Image analysis software is used to quantify the size and number of lipid droplets per beta cell.[10]

Signaling Pathways

The role of ATGL in insulin secretion is part of a complex network of metabolic and signaling pathways within the pancreatic beta cell. While the complete downstream effects of ATGL-derived fatty acids are still under investigation, they are thought to contribute to the amplification of the insulin secretion pathway.

Caption: Simplified overview of the insulin secretion pathway.

Conclusion

This compound is a powerful research tool for dissecting the acute role of ATGL-mediated lipolysis in the regulation of insulin secretion. Its high specificity allows for targeted investigations into how lipid metabolism and signaling contribute to pancreatic beta cell function. The data gathered from studies using this compound indicate that while acute ATGL activity plays a role in modulating GSIS, particularly the initial phase, chronic regulatory mechanisms likely have a more substantial impact. Further research utilizing this compound will continue to unravel the complex interplay between lipid metabolism and hormone secretion, potentially identifying new therapeutic targets for metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Acute Inhibition of Adipose Triglyceride Lipase by NG497 Dysregulates Insulin and Glucagon Secretion From Human Islets | Semantic Scholar [semanticscholar.org]

- 3. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acute Inhibition of Adipose Triglyceride Lipase by NG497 Dysregulates Insulin and Glucagon Secretion from Human Islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. academic.oup.com [academic.oup.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Acute Inhibition of Adipose Triglyceride Lipase by NG497 Dysregulates Insulin and Glucagon Secretion From Human Islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute Inhibition of Adipose Triglyceride Lipase by NG497 Dysregulates Insulin and Glucagon Secretion From Human Islets - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of ATGL Inhibition by NG-497: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental principles of Adipose Triglyceride Lipase (ATGL) inhibition by the small molecule inhibitor, NG-497. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this interaction.

Introduction to ATGL and its Inhibition

Adipose Triglyceride Lipase (ATGL), encoded by the PNPLA2 gene, is the rate-limiting enzyme in the hydrolysis of triglycerides (TGs) stored in cellular lipid droplets.[1][2] This process, known as lipolysis, releases fatty acids (FAs) and glycerol, which serve as crucial energy substrates and signaling molecules.[3][4] ATGL catalyzes the initial step, breaking down triglycerides into diacylglycerols (DAG) and one fatty acid molecule.[2][5] Given its central role in lipid metabolism, dysregulation of ATGL activity is linked to various metabolic disorders, making it a promising therapeutic target.[6][7]

This compound has been identified as the first human-specific small-molecule inhibitor of ATGL.[1][6][8] It offers a valuable tool for studying the acute roles of ATGL in cellular processes and presents a potential therapeutic agent for conditions driven by lipotoxicity.[6][8]

Mechanism of Action of this compound

This compound is a competitive inhibitor that selectively targets the enzymatically active patatin-like domain of human ATGL.[7][9] Structural and mechanistic studies have revealed that this compound binds within a hydrophobic cavity near the active site of the enzyme.[8][9][10] This binding interaction is highly specific, with three key amino acid residues within this cavity determining the inhibitor's efficacy and its species selectivity.[8][9][10]

Notably, the inhibitory action of this compound appears to be direct and not dependent on the presence of ATGL's co-activator, CGI-58.[9] Furthermore, co-immunoprecipitation experiments suggest that this compound does not block the interaction between ATGL and its endogenous inhibitor, G0S2.[9][11] In fact, an increased binding of G0S2 to ATGL has been observed in the presence of this compound, indicating a potential for synergistic inhibition.[9][11]

Quantitative Data on this compound Inhibition

The efficacy of this compound in inhibiting ATGL-mediated lipolysis has been quantified in various cellular models. The following tables summarize the key quantitative data.

| Cell Line | Assay | Stimulant | IC50 Value | Reference |

| Human SGBS Adipocytes | Fatty Acid Release | Isoproterenol (1 µM) | 1.5 µM | [12] |

| Human SGBS Adipocytes | Glycerol Release | Isoproterenol (1 µM) | 1.5 µM | [12] |

| Human SGBS Adipocytes | HSL-independent Fatty Acid Release | Isoproterenol (1 µM) + HSLi (25 µM) | 0.5 µM | [9][12] |

HSLi: Hormone-Sensitive Lipase inhibitor (Hi 76-0079)

| Parameter | Cell Line/Condition | Concentration of this compound | Effect | Reference |

| Lipolysis Inhibition | Human SGBS Adipocytes | ≥10 µM | Almost complete abolishment of lipolysis | [9][12] |

| Species Selectivity | Mouse, rat, goat, pig, dog, marmoset ATGL orthologs | 50 µM | <20% reduction in TAG hydrolase activity | [9][11] |

| Cytotoxicity | HepG2 cells | Up to 100 µM | No toxic effects observed | [1][11] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of ATGL inhibition and the experimental approaches used for its study, the following diagrams are provided.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Of mice and men: The physiological role of adipose triglyceride lipase (ATGL) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adipose triglyceride lipase - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Small-Molecule Inhibitors Targeting Lipolysis in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for NG-497 in Cell Culture

These application notes provide detailed protocols for utilizing NG-497, a selective inhibitor of human adipose triglyceride lipase (ATGL), in various cell culture models. This document is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and related cellular pathways.

Introduction

This compound is a potent and selective small-molecule inhibitor of the patatin-like phospholipase domain-containing protein 2, also known as adipose triglyceride lipase (ATGL). ATGL is the rate-limiting enzyme in the hydrolysis of triglycerides (TGs) stored in cellular lipid droplets (LDs). By inhibiting ATGL, this compound allows for the acute study of the roles of lipolysis in various biological processes, including energy metabolism, cell signaling, and hormone secretion. It is a valuable tool for research in areas such as diabetes, obesity, and cancer. This compound is specific to human and non-human primate ATGL, with no significant off-target effects on other lipases like hormone-sensitive lipase (HSL) or pancreatic lipase.

Mechanism of Action

This compound selectively binds to a hydrophobic cavity near the active site of human ATGL, effectively blocking its enzymatic activity. This inhibition prevents the breakdown of triglycerides into diacylglycerides (DAGs) and fatty acids (FAs), leading to an accumulation of triglycerides within lipid droplets. This mechanism allows for the investigation of the downstream consequences of impaired lipolysis.

Figure 1: this compound inhibits the initial step of triglyceride breakdown by ATGL.

Experimental Protocols

The following protocols are generalized from published studies and can be adapted for specific cell lines and experimental questions.

Cell Lines and Culture Conditions

This compound has been successfully used in a variety of human cell lines. Below are recommended culture conditions for commonly used models.

| Cell Line | Description | Recommended Media | Culture Conditions |

| SGBS | Simpson-Golabi-Behmel syndrome preadipocytes | DMEM/F12 (1:1) with 10% FBS, 33 µM Biotin, 17 µM Pantothenate | 37°C, 5% CO2 |

| HepG2 | Human hepatocellular carcinoma | EMEM with 10% FBS, 1% Penicillin-Streptomycin | 37°C, 5% CO2 |

| Primary Human Adipocytes | Differentiated from preadipocytes | Adipocyte differentiation and maintenance media | 37°C, 5% CO2 |

| Human Islets | Primary pancreatic islets | Neuronal medium (MEM with 1x GlutaMAX, 5% FBS, 1 mM Sodium Pyruvate, 10 mM HEPES, 1x B-27 supplement) | 37°C, 5% CO2 |

Protocol 1: Inhibition of Lipolysis in Adipocytes

This protocol details the steps to measure the inhibitory effect of this compound on stimulated lipolysis in SGBS or primary human adipocytes.

Materials:

-

Differentiated adipocytes (SGBS or primary)

-

This compound (stock solution in DMSO)

-

Isoproterenol or Forskolin

-

Krebs-Ringer Bicarbonate Buffer with 2% BSA (KRBH)

-

Glycerol and Free Fatty Acid assay kits

Procedure:

-

Cell Plating: Plate preadipocytes and differentiate into mature adipocytes according to standard protocols.

-

Pre-incubation with this compound:

-

Prepare working solutions of this compound in culture media at desired concentrations (e.g., 0.1, 1, 10, 40, 100 µM). Include a DMSO vehicle control (e.g., 0.1% v/v).

-

Aspirate the culture medium from the differentiated adipocytes and wash once with PBS.

-

Add the media containing this compound or vehicle control to the cells and incubate for 1 hour at 37°C.

-

-

Stimulation of Lipolysis:

-

Prepare a solution of isoproterenol (e.g., 1 µM) or forskolin (e.g., 5 µM) in KRBH buffer.

-

After the pre-incubation period, remove the this compound containing media.

-

Add the lipolysis-stimulating solution to the cells.

-

-

Sample Collection and Analysis:

-

Incubate for 1-3 hours at 37°C.

-

Collect the supernatant (conditioned media) for analysis.

-

Measure the concentration of glycerol and free fatty acids in the supernatant using commercially available kits.

-

Protocol 2: Lipid Droplet Accumulation in Human Islets

This protocol describes how to visualize and quantify the effect of this compound on lipid droplet morphology in cultured human islets.

Materials:

-

Human islets

-

Neuronal medium

-

This compound (stock solution in DMSO)

-

BODIPY 558/568 C12

-

Accutase

-

Confocal imaging dishes coated with Collagen IV

-

Fixative (e.g., 4% paraformaldehyde)

-

Antibodies for insulin and glucagon for cell identification

Procedure:

-

Islet Culture and Dissociation:

-

Upon receipt, culture human islets overnight in neuronal medium for recovery.

-

For imaging of individual cells, gently dissociate islets into single cells using Accutase and plate them on collagen-coated confocal dishes. Culture for 3 days.

-

-

This compound Treatment and Lipid Droplet Staining:

-

Prepare neuronal medium containing 40 µM this compound and a vehicle control (DMSO).

-

Add 3 µM BODIPY 558/568 C12 to both the treatment and control media.

-

Incubate the islet cells with the media overnight (approximately 16 hours) at 37°C.

-

-

Fixation and Immunostaining:

-

After incubation, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize and block the cells according to standard immunofluorescence protocols.

-

Incubate with primary antibodies against insulin (to identify β-cells) and glucagon (to identify α-cells).

-

Wash and incubate with corresponding fluorescently-labeled secondary antibodies.

-

-

Imaging and Analysis:

-

Acquire images using a confocal microscope.

-

Analyze the images to quantify lipid droplet size, number, and total area per cell using image analysis software (e.g., ImageJ).

-

Figure 2: General experimental workflow for using this compound in cell culture.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in the literature.

Table 1: Inhibition of Lipolysis in Adipocytes

| Cell Type | Stimulation | This compound Concentration | Outcome | Reference |

| SGBS Adipocytes | Isoproterenol (1 µM) | IC50 = 1.5 µM | Dose-dependent decrease in fatty acid and glycerol release | |

| SGBS Adipocytes | Isoproterenol (1 µM) | ≥10 µM | Almost complete abolishment of lipolysis | |

| Primary Human Adipocytes | Forskolin (5 µM) | 40 µM | Significant reduction in fatty acid release |

Table 2: Effects on Lipid Droplet Morphology in Human Islet Cells

| Cell Type | Culture Condition | This compound Treatment | Effect on Lipid Droplets | Reference |

| Human β-cells | 11 mM Glucose | 40 µM, overnight | Notable increase in LD size and number | |

| Human α-cells | 11 mM Glucose | 40 µM, overnight | Modest effect on LD accumulation | |

| Human α-cells | Low Glucose + Fatty Acids | 40 µM, overnight | Prominent increase in LD number and total area |

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be taken when handling this compound. A stock solution can be prepared in DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. This compound has been shown to be non-cytotoxic to hepatocytes at concentrations up to 100 µM.

Application Notes and Protocols for NG-497 in Primary Human Adipocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG-497 is a potent, selective, and reversible small-molecule inhibitor of human Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the hydrolysis of triacylglycerols (TAGs) in adipocytes.[1][2][3][4] By targeting the patatin-like domain of human ATGL, this compound effectively blocks the release of fatty acids from adipose tissue.[1][2][5] This makes it a valuable tool for studying lipid metabolism, insulin resistance, and other metabolic disorders.[3][6] These application notes provide detailed protocols for the use of this compound in primary human adipocytes, including its effects on lipolysis and relevant signaling pathways.

Mechanism of Action

This compound acts as a competitive inhibitor of human ATGL, binding to a hydrophobic cavity near the active site of the enzyme.[1][6][7] This inhibition is specific to human and non-human primate ATGL, with no significant effect on other related lipid hydrolases.[1][3][8] The inhibition of ATGL by this compound leads to a reduction in the breakdown of TAGs, resulting in decreased release of fatty acids and glycerol from adipocytes.[5][8]

Signaling Pathway of Lipolysis Inhibition by this compound

Caption: Signaling pathway of hormone-stimulated lipolysis and its inhibition by this compound in human adipocytes.

Experimental Protocols

Materials

-

Primary human adipocytes

-

Adipocyte differentiation medium

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)